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molecular formula C9H10O4 B8413832 2,5-Dihydroxy-4-methylphenylacetic acid

2,5-Dihydroxy-4-methylphenylacetic acid

Cat. No. B8413832
M. Wt: 182.17 g/mol
InChI Key: XMFOYHLIWBRPMX-UHFFFAOYSA-N
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Patent
US04289495

Procedure details

0.285 mol (60 g) of 2-(2',5'-dimethoxy-4'-methylphenyl)-acetic acid is heated under reflux for 5 hours in 480 ml of 48% strength hydrobromic acid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([O:10]C)=[CH:5][C:4]=1[CH2:12][C:13]([OH:15])=[O:14].Br>>[OH:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([OH:10])=[CH:5][C:4]=1[CH2:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
COC1=C(C=C(C(=C1)C)OC)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C(=C1)C)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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